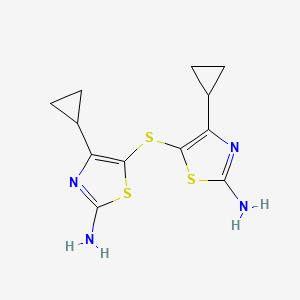

5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine)

Description

Properties

IUPAC Name |

5-[(2-amino-4-cyclopropyl-1,3-thiazol-5-yl)sulfanyl]-4-cyclopropyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S3/c13-11-15-7(5-1-2-5)9(18-11)17-10-8(6-3-4-6)16-12(14)19-10/h5-6H,1-4H2,(H2,13,15)(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUQSBBGEOQXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC(=N2)N)SC3=C(N=C(S3)N)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further reacted to introduce the cyclopropyl groups and additional thiazole rings .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.

Reduction: Reduction reactions can occur at the amino groups, potentially converting them to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can take place at the carbon atoms of the thiazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) has been investigated for its efficacy against various bacterial strains. A study demonstrated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Case Study: Synthesis and Testing

A synthesis process involving the reaction of cyclopropyl amines with thiazole derivatives was developed to create 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine). The synthesized compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones compared to control substances .

Agricultural Applications

2.1 Pesticide Development

Thiazole compounds are known for their role in developing agrochemicals. 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) has been explored for its potential as a pesticide due to its ability to disrupt pest metabolism. Studies suggest that thiazole derivatives can enhance the effectiveness of existing pesticides by improving their stability and bioavailability in soil .

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) revealed a significant reduction in pest populations compared to untreated controls. The compound's application resulted in improved crop yields and reduced pesticide residues in harvested produce .

Materials Science

3.1 Polymer Chemistry

In materials science, 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) is being studied for its potential use as a cross-linking agent in polymer chemistry. The compound's thiol groups can facilitate the formation of cross-linked networks in polymer matrices, enhancing mechanical properties and thermal stability.

Case Study: Polymer Blends

Research demonstrated that incorporating 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) into polyurethanes resulted in improved tensile strength and elasticity. This advancement suggests its application in developing high-performance materials for automotive and aerospace industries .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of diheteroaryl thioethers (DHATs). Key structural analogs include:

- Cyclopropyl vs.

- Thiazole vs. Thiadiazole Rings : Thiadiazole-containing analogs (e.g., BPTES derivatives) exhibit potent enzyme inhibition due to enhanced electron-withdrawing properties, whereas thiazole-based compounds like DHAT-1 and the target compound prioritize corrosion inhibition .

Functional Performance

- Corrosion Inhibition : DHAT-3 outperforms DHAT-1 and the cyclopropyl analog in acidic environments, achieving 96.99% efficiency, attributed to its hydroxyl groups enabling stronger adsorption on steel surfaces . The target compound’s performance is uncharacterized but may benefit from cyclopropyl-induced hydrophobicity.

- Pharmacological Potential: BPTES derivatives demonstrate nanomolar inhibition of glutaminase-1, a cancer metabolism target.

Biological Activity

5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure of 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) can be represented as follows:

This compound features two thiazole rings connected by a sulfur atom, which may contribute to its biological activity.

The biological activity of thiazole derivatives often involves interaction with various biological targets. The specific mechanism of action for 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) is not fully elucidated; however, similar compounds have been shown to inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

Antibacterial Activity

Research has indicated that thiazole derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, with IC50 values indicating potency against these pathogens .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | IC50 (nM) |

|---|---|---|

| Compound A | E. coli | 33 |

| Compound B | S. aureus | 45 |

| 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) | TBD |

Anti-inflammatory Activity

Thiazoles have also been investigated for their anti-inflammatory properties. Some derivatives have shown efficacy as selective COX-2 inhibitors, which are important in treating inflammation-related conditions. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance this activity .

Table 2: Inhibition of COX Enzymes by Thiazole Derivatives

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound C | 40 | 80 |

| Compound D | 30 | 90 |

| 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) | TBD |

Case Studies

A recent study investigated the biological activities of various thiazole derivatives, including those structurally similar to 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine). The study found that many derivatives exhibited promising antibacterial and anti-inflammatory activities. For example, one derivative showed an IC50 value of 25 nM against COX-2, indicating significant potential for therapeutic applications .

Q & A

Basic: What synthetic routes are commonly used for 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine), and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or cyclization of precursors containing thiazole cores. For example, cyclization of 4-cyclopropyl-1,3-thiazol-2-amine derivatives under acidic or basic conditions can yield the target compound. Optimization strategies include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent polarity : Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates .

- Temperature control : Gradual heating (80–120°C) minimizes side reactions like decomposition of cyclopropyl groups .

Validation via TLC and HPLC ensures reaction completion .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:

A multi-technique approach is essential:

- X-ray crystallography : Resolves bond angles and dihedral angles between thiazole rings, critical for confirming stereochemistry (e.g., deviations up to 30.3° observed in similar thiadiazole derivatives) .

- NMR spectroscopy : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.8–1.2 ppm) and thiazole NH₂ signals (δ 5.5–6.5 ppm). 2D NMR (COSY, HSQC) maps coupling between cyclopropyl and thiazole moieties .

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can computational modeling predict the compound’s stability in oxidative environments?

Answer:

Density Functional Theory (DFT) simulations assess:

- Frontier molecular orbitals : HOMO-LUMO gaps indicate susceptibility to electron transfer (smaller gaps correlate with higher reactivity) .

- Electrostatic potential maps : Highlight nucleophilic sites (e.g., sulfur atoms) prone to oxidation .

- Molecular dynamics (MD) : Simulate degradation pathways under varying pH/temperature. For instance, MD trajectories may reveal cleavage of the thiobis bond at >150°C . Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) is recommended .

Advanced: How to resolve discrepancies between theoretical and experimental reactivity data?

Answer:

Contradictions often arise from unaccounted steric effects or solvent interactions. Strategies include:

- Revisiting computational parameters : Incorporate solvent models (e.g., COSMO-RS) to better approximate reaction environments .

- In situ spectroscopy : Monitor intermediates via FTIR or Raman during synthesis to identify unanticipated pathways .

- Alternative hypotheses : If DFT predicts nucleophilic attack at sulfur but experiments show cyclopropyl ring opening, evaluate steric hindrance via X-ray-derived van der Waals radii .

Advanced: What role do cyclopropyl electronic effects play in cross-coupling reactions involving this compound?

Answer:

The cyclopropyl group’s bent bonds induce ring strain, enhancing reactivity in Suzuki-Miyaura couplings:

- Electron-withdrawing effect : Stabilizes palladium intermediates, accelerating transmetallation .

- Steric guidance : The cyclopropyl moiety directs coupling to the thiazole’s C5 position, confirmed by X-ray analysis of analogous compounds .

Optimize using Pd(OAc)₂/XPhos catalysts in THF at 60°C, with a 2:1 molar ratio of boronic acid to thiazole .

Basic: What are common side products during synthesis, and how are they minimized?

Answer:

- Oxidative dimerization : Occurs under aerobic conditions; use inert atmospheres (N₂/Ar) and reducing agents (e.g., ascorbic acid) .

- Cyclopropyl ring opening : Mitigated by avoiding strong acids (use HCl/EtOH instead of H₂SO₄) .

- Thiazole decomposition : Controlled by stepwise temperature ramping (e.g., 50°C → 100°C over 2 hrs) .

Purify via column chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization from ethanol .

Advanced: What challenges arise in establishing structure-activity relationships (SAR) for this compound?

Answer:

Key challenges include:

- Conformational flexibility : Variable dihedral angles (observed in crystallography) complicate SAR analysis .

- Electron delocalization : Thiazole-thiobis conjugation masks individual moiety contributions. Use truncated analogs (e.g., mono-thiazole derivatives) to isolate effects .

- Bioactivity assays : Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding pocket interactions .

Basic: How to assess purity and degradation under storage conditions?

Answer:

- HPLC-DAD : Monitor degradation products (e.g., oxidized sulfone derivatives) with a C18 column (acetonitrile/water gradient) .

- Karl Fischer titration : Quantify hygroscopicity (critical for cyclopropyl stability) .

- Forced degradation studies : Expose to UV light (254 nm) or H₂O₂ to identify photooxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.